molecular formula C8H7ClF2O3S B13304096 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B13304096
M. Wt: 256.65 g/mol
InChI Key: CCCKJOQHYVOEJO-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is an organic compound that features a difluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a benzene ring followed by sulfonylation. One common method is the reaction of 2-methoxybenzene with a difluoromethylating agent, such as difluoromethyl sulfone, under specific conditions to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Complex Aromatic Compounds: Formed from coupling reactions.

Scientific Research Applications

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules or other organic compounds. The difluoromethyl group can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonamide
  • 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonate
  • 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonic acid

Uniqueness

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is unique due to its combination of a difluoromethyl group and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H7ClF2O3S

Molecular Weight

256.65 g/mol

IUPAC Name

5-(difluoromethyl)-2-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O3S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4,8H,1H3

InChI Key

CCCKJOQHYVOEJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)S(=O)(=O)Cl

Origin of Product

United States

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